

Application Note: Analytical Characterization of SB-204900 by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-204900

Cat. No.: B1680793

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **SB-204900** is a novel oxirane carboxamide isolated from *Clausena lansium*. As with any novel natural product with therapeutic potential, comprehensive structural characterization is a critical step in its development. This application note provides detailed protocols for the analytical characterization of **SB-204900** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following methods and data are based on a representative structure for a natural product oxirane carboxamide, herein referred to as **SB-204900**, to demonstrate a robust analytical workflow.

Representative Structure for **SB-204900**:

For the purpose of this application note, we will use the following hypothetical structure for **SB-204900**, an oxirane carboxamide derivative:

(2R,3S)-3-((S)-1-phenylethyl)oxirane-2-carboxamide

- Molecular Formula: $C_{11}H_{13}NO_2$
- Molecular Weight: 191.23 g/mol

This structure contains the key functional groups of an oxirane and a carboxamide, along with chiral centers and aromatic and aliphatic regions, which are typical for such natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. 1D NMR (^1H and ^{13}C) provides information about the chemical environment of individual atoms, while 2D NMR experiments can establish connectivity between atoms.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Weigh approximately 5 mg of purified **SB-204900**.
 - Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.98 s
 - Spectral Width: 12.0 ppm
 - Temperature: 298 K
- ^{13}C NMR Acquisition Parameters:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.8 s
- Spectral Width: 240 ppm
- Temperature: 298 K
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and calibrate the chemical shifts using the TMS signal (0.00 ppm for ^1H and ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Data Presentation: NMR Spectral Data

The following tables summarize the hypothetical NMR data for **SB-204900**.

Table 1: ^1H NMR Data for **SB-204900** (600 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.35 - 7.25	m	5H	-	Ar-H
6.80	br s	1H	-	-CONH ₂ (one H)
5.95	br s	1H	-	-CONH ₂ (one H)
3.45	d	1H	2.0	H-2 (oxirane)
3.15	dd	1H	2.0, 6.5	H-3 (oxirane)
3.05	qd	1H	7.0, 6.5	H-1' (benzylic)
1.50	d	3H	7.0	H-2' (methyl)

Table 2: ¹³C NMR Data for **SB-204900** (150 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
172.5	C=O (amide)
141.0	C-1" (ipso-Ar)
128.8	C-3", C-5" (Ar)
127.9	C-4" (Ar)
126.5	C-2", C-6" (Ar)
58.0	C-3 (oxirane)
55.5	C-2 (oxirane)
40.0	C-1' (benzylic)
16.0	C-2' (methyl)

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the determination of its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **SB-204900** in methanol.
 - Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Instrumentation:
 - Thermo Scientific Q Exactive HF Orbitrap mass spectrometer coupled with a Vanquish UHPLC system.
- LC-MS Acquisition Parameters:
 - Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: 5% B to 95% B over 5 minutes
 - Flow Rate: 0.4 mL/min
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Mass Analyzer: Orbitrap
 - Resolution: 120,000
 - Scan Range: m/z 100-500
- Data Analysis:

- Extract the accurate mass of the protonated molecular ion $[M+H]^+$.
- Use the accurate mass to calculate the elemental composition using mass analysis software (e.g., Xcalibur).

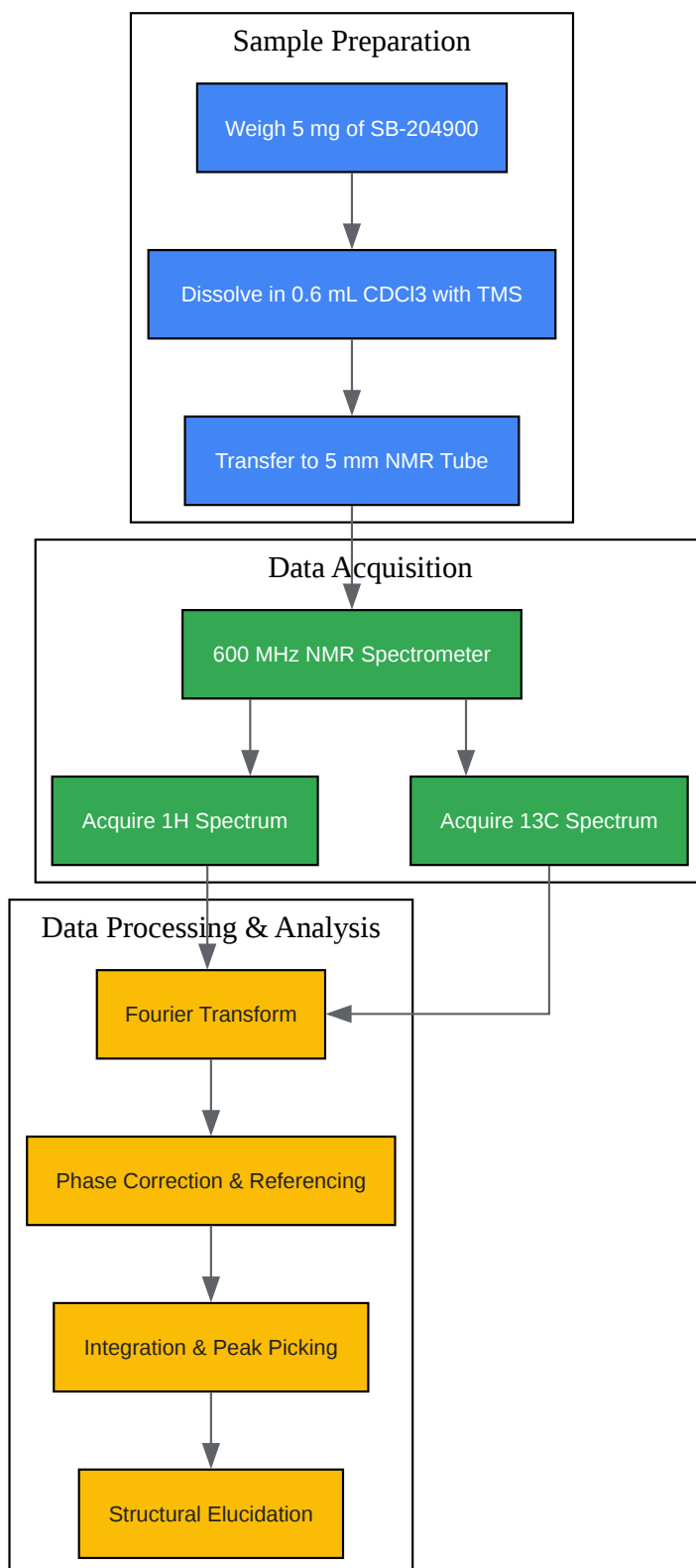
Data Presentation: HRMS Data

Table 3: HRMS Data for **SB-204900**

Ion	Calculated m/z	Measured m/z	Mass Error (ppm)	Elemental Composition
$[M+H]^+$	192.1019	192.1017	-1.0	$C_{11}H_{14}NO_2^+$
$[M+Na]^+$	214.0838	214.0836	-0.9	$C_{11}H_{13}NNaO_2^+$

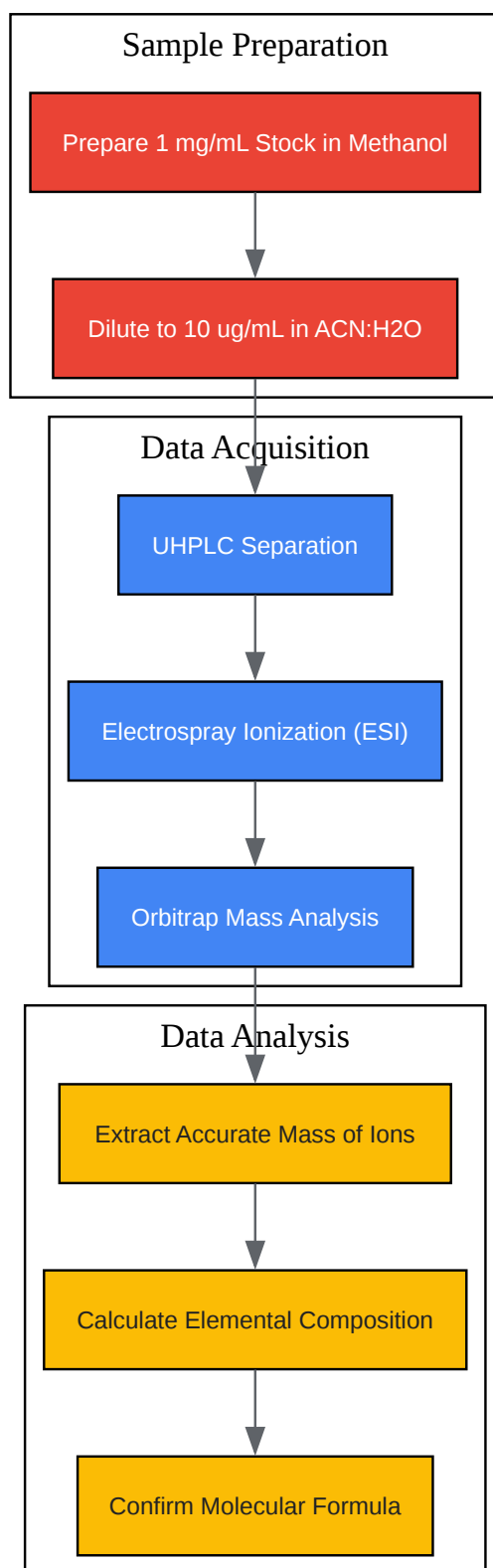
Mandatory Visualizations

Experimental Workflow Diagrams



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Caption: NMR analysis workflow for **SB-204900** characterization.



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Caption: HRMS analysis workflow for **SB-204900** characterization.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com